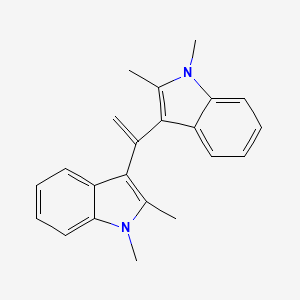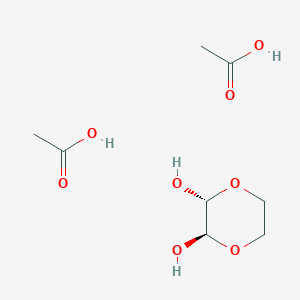
acetic acid;(2R,3R)-1,4-dioxane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol is a compound that combines the properties of acetic acid and a dioxane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar The (2R,3R)-1,4-dioxane-2,3-diol component is a diol with two hydroxyl groups attached to a dioxane ring, which is a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can be achieved through several methods. One common approach involves the reaction of acetic acid with a suitable dioxane derivative under controlled conditions. For instance, the reaction of acetic anhydride with (2R,3R)-1,4-dioxane-2,3-diol in the presence of a catalyst such as pyridine can yield the desired compound . The reaction typically requires anhydrous conditions and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards. The use of renewable feedstocks and green chemistry principles can also be integrated into the production process to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxane diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the dioxane diol can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting cellular processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups, commonly used as an antifreeze agent.
Propylene glycol: Another diol with applications in food, pharmaceuticals, and cosmetics.
1,4-Dioxane: A cyclic ether with two oxygen atoms, used as a solvent and in chemical synthesis
Uniqueness
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol is unique due to its combination of acetic acid and dioxane diol properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler diols or cyclic ethers .
Propiedades
Número CAS |
35528-79-1 |
|---|---|
Fórmula molecular |
C8H16O8 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
acetic acid;(2R,3R)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4.2C2H4O2/c5-3-4(6)8-2-1-7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4-;;/m1../s1 |
Clave InChI |
SYLVIPCVHNXLJS-XWJKVJTJSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1CO[C@H]([C@@H](O1)O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1COC(C(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
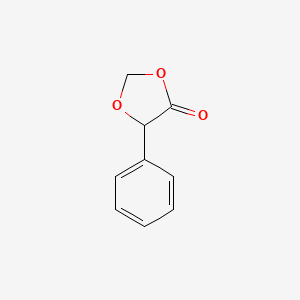
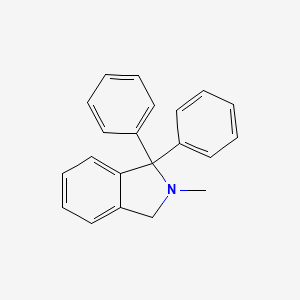


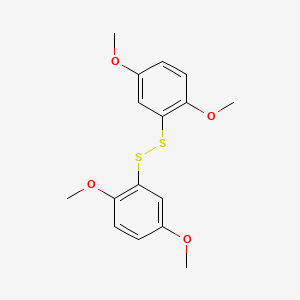

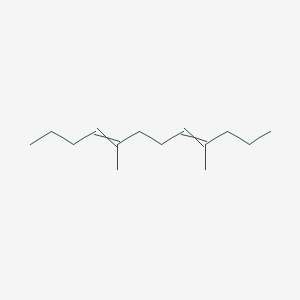
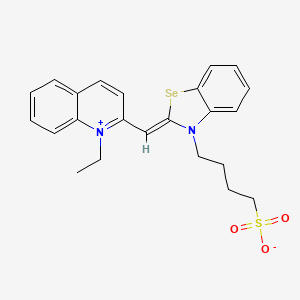

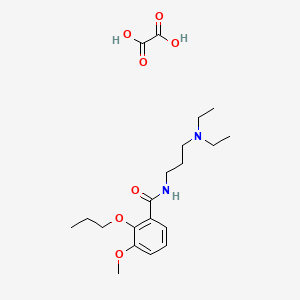
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
